molecular formula C18H16BrN3O4 B213964 N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No. B213964
M. Wt: 418.2 g/mol
InChI Key: DKKDSXSFDLJAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide, also known as BDF 8634, is a novel compound that has attracted significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the JAK/STAT, MAPK, and NF-κB pathways. The compound has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress-induced damage. Additionally, the compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. The compound has been shown to exhibit potent anticancer and anti-inflammatory effects at low concentrations, making it a promising candidate for further development. However, the limitations of N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 include its poor solubility, which may affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the research on N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634, including the optimization of its synthesis method, the development of more potent analogs, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the compound's efficacy and safety in preclinical and clinical trials, as well as its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegeneration.
In conclusion, N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 is a novel compound that has shown promising therapeutic potential for the treatment of various diseases. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the compound's therapeutic potential and develop more potent analogs for clinical use.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 can be synthesized using different methods, including the reaction of 5-(bromomethyl)-2-furancarboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the intermediate, which is then reacted with 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent and a catalyst to yield N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Additionally, N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide 8634 has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Furthermore, the compound has been demonstrated to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide

Molecular Formula

C18H16BrN3O4

Molecular Weight

418.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H16BrN3O4/c1-10-17(19)11(2)22(21-10)8-13-4-6-15(26-13)18(23)20-12-3-5-14-16(7-12)25-9-24-14/h3-7H,8-9H2,1-2H3,(H,20,23)

InChI Key

DKKDSXSFDLJAAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4)C)Br

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)OCO4)C)Br

Origin of Product

United States

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